molecular formula C6H4BrF3N2O B11731930 3-amino-6-bromo-5-(trifluoromethyl)pyridin-2(1H)-one

3-amino-6-bromo-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B11731930
M. Wt: 257.01 g/mol
InChI Key: NOHCFZFUNQNCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a bromine atom, and a trifluoromethyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe amino group is then introduced via amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C6H4BrF3N2O

Molecular Weight

257.01 g/mol

IUPAC Name

3-amino-6-bromo-5-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H4BrF3N2O/c7-4-2(6(8,9)10)1-3(11)5(13)12-4/h1H,11H2,(H,12,13)

InChI Key

NOHCFZFUNQNCRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1C(F)(F)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.